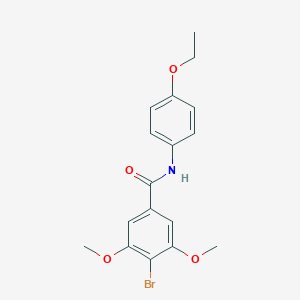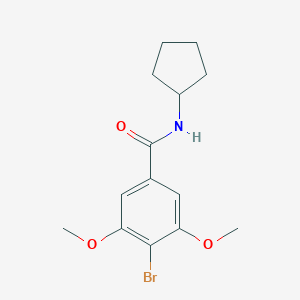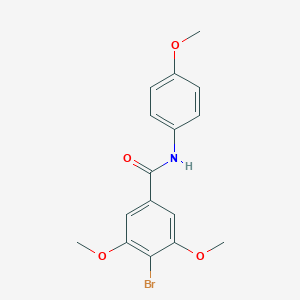
N-Phenyl-N-(beta-oxophenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(beta-oxophenethyl)acetamide, commonly known as PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol. PPA is known for its potential therapeutic applications due to its unique structure and mechanism of action.
Wirkmechanismus
PPA exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response. PPA has been shown to selectively inhibit HDAC6, which plays a critical role in regulating protein degradation and cell motility.
Biochemical and Physiological Effects:
PPA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and downregulating anti-apoptotic proteins. PPA has also been shown to reduce oxidative stress and inflammation in neurodegenerative disease models by upregulating antioxidant enzymes and inhibiting pro-inflammatory cytokines. Additionally, PPA has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PPA has several advantages as a research tool, including its potent HDAC inhibitory activity, selectivity for HDAC6, and ability to cross the blood-brain barrier. However, PPA also has limitations, including its low aqueous solubility, potential toxicity at high doses, and lack of specificity for other HDAC isoforms.
Zukünftige Richtungen
Future research on PPA should focus on its potential therapeutic applications in other diseases, including autoimmune disorders, inflammatory diseases, and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PPA's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel HDAC inhibitors based on the structure of PPA could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
PPA can be synthesized through a multistep reaction involving the condensation of benzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the N-phenylation of the intermediate product with phenylmagnesium bromide.
Wissenschaftliche Forschungsanwendungen
PPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PPA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. PPA has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress in Alzheimer's and Parkinson's disease models.
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
KVOZUEGVIVYYBO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)

